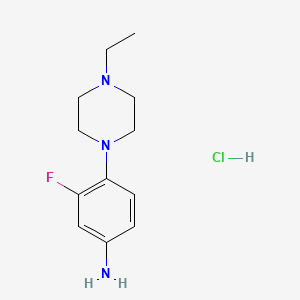

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride adopts a molecular architecture characterized by a central aromatic aniline ring substituted with a 3-fluoro group and a 4-(4-ethylpiperazin-1-yl) moiety. The ethylpiperazine group introduces steric bulk and conformational flexibility, while the hydrochloride salt formation stabilizes the compound through electrostatic interactions.

Crystallographic Data

Crystallographic studies of related hydrochloride salts reveal key structural features:

The piperazine ring adopts a chair conformation , optimizing steric and electronic interactions. The 3-fluoro substituent on the aniline ring induces electronic effects, as detailed in Section 1.2.

Molecular Structure

The compound’s structure is defined by:

- Aniline core : A benzene ring with NH₂ and F substituents at positions 3 and 4, respectively.

- Ethylpiperazine group : A six-membered piperazine ring (N1–C2–N3–C4–C5–C6) with an ethyl chain attached to N1.

- Hydrochloride salt : Protonation of the aniline NH₂ group, forming an NH₃⁺ center stabilized by Cl⁻ counterion.

The SMILES notation CCN1CCN(CC1)c1ccc(cc1F)N and InChIKey IRLDCHVGDGNGFK-UHFFFAOYSA-N confirm this connectivity.

Electronic Configuration and Resonance Effects

The electronic structure of 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride is influenced by the electron-withdrawing fluorine atom and the electron-donating piperazine group.

Key Electronic Features

Fluorine’s Electron-Withdrawing Effect :

Piperazine’s Electron-Donating Role :

Ionization Energy

Theoretical studies on fluoroaniline analogs suggest vertical ionization energies of ~7.5–7.9 eV, with fluorine substitution lowering the ionization potential compared to unsubstituted aniline. This aligns with the compound’s electronic profile.

Conformational Dynamics in Solvent Systems

The ethylpiperazine group and aniline ring exhibit dynamic behavior in solution, influenced by solvent polarity and steric interactions.

Piperazine Ring Conformations

- Chair vs. Twist-Boat : In hydrochloride salts, the piperazine ring predominantly adopts a chair conformation due to minimized steric strain.

- Solvent-Dependent Flexibility :

Aniline Ring Dynamics

The 3-fluoroaniline moiety undergoes rapid aromatic ring flipping in solution, with activation energy barriers below 50 kJ/mol. This flexibility is reduced in the hydrochloride form due to NH₃⁺–Cl⁻ interactions.

Hydrogen Bonding Networks in Hydrochloride Formation

Hydrogen bonding is critical for stabilizing the hydrochloride salt and its crystal lattice.

Hydrogen Bonding Interactions

| Donor–Acceptor Pair | Bond Length (Å) | Source |

|---|---|---|

| NH₃⁺–Cl⁻ | 2.8–3.0 | |

| NH₃⁺–O (Water) | 2.9–3.1 | |

| C–H⋯Cl⁻ | 2.5–2.7 |

Primary Stabilization :

Secondary Interactions :

Crystal Packing

The hydrochloride salt crystallizes with a half-moon-shaped cation enclosing the Cl⁻ anion. Adjacent cations form inversion dimers via N–H⋯O bonds, creating an R²²(8) motif. This arrangement maximizes hydrogen bonding density while minimizing steric clashes.

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13;/h3-4,9H,2,5-8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMAKNWNMBXADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride typically involves the reaction of 4-ethylpiperazine with 3-fluoroaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction may produce an amine derivative .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds related to 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride exhibit antiviral properties. For instance, derivatives containing piperazine structures have shown effectiveness as inhibitors of HIV-1 integrase and reverse transcriptase, with some derivatives displaying low cytotoxicity and promising IC50 values in the micromolar range .

Table 1: Antiviral Activity of Piperazine Derivatives

| Compound | Target | IC50 (μM) | Cytotoxicity (CC50) |

|---|---|---|---|

| 4-Ethylpiperazine derivative | HIV-1 Integrase | 18.5 - 26.2 | >50 |

| Quinolinonyl derivative | HIV-1 RNase H | 3.3 - 6.8 | >50 |

Antimalarial Properties

The compound has also been explored for its antimalarial potential. Hybrid compounds based on para-aminobenzoic acid and triazine scaffolds have demonstrated significant binding interactions with Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), indicating that structural modifications incorporating the piperazine moiety can enhance antimalarial activity .

Table 2: Antimalarial Activity of Hybrid Compounds

| Compound | Target | IC50 (μg/mL) | Strains Tested |

|---|---|---|---|

| 4A12 | Pf-DHFR | 1.24 - 4.77 | Chloroquine-sensitive |

| 4A20 | Pf-DHFR | 2.11 - 3.60 | Chloroquine-resistant |

Case Study 1: HIV Research

In a study focused on the development of antiviral agents, derivatives of piperazine were synthesized and tested for their ability to inhibit HIV-1 integrase. The most promising compounds showcased IC50 values indicating effective inhibition at low concentrations, highlighting their potential as lead compounds for further development .

Case Study 2: Antimalarial Screening

A combinatorial library containing derivatives of the compound was screened for antimalarial activity against various strains of Plasmodium falciparum. The results demonstrated that certain hybrids exhibited potent activity, suggesting that modifications to the piperazine structure could lead to new therapeutic options against malaria .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Piperazine Derivatives

The compound is part of a series of Pan-Pim kinase inhibitors developed by Yakult Honsha (). These analogs share a core structure of 3-fluoroaniline linked to a piperazine ring but differ in the alkyl substituents on the piperazine nitrogen. Key comparisons include:

Key Findings :

- The ethyl group in 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline strikes a balance between solubility and bioavailability, making it preferable for in vivo applications compared to methyl (too polar) or pentyl/decyl (too lipophilic) analogs .

- Hydrochloride salt formation (as in ) further improves solubility and crystallinity, critical for pharmaceutical formulations .

Halogenated Arylpiperazine Derivatives

Piperazine derivatives with halogenated aryl groups are common in drug design. Examples from and include:

Key Findings :

- Fluorine in the 3-position of the aniline ring improves metabolic stability and electron-withdrawing effects, enhancing binding to kinase active sites compared to non-fluorinated analogs (e.g., ) .

Salt Forms and Polymorphs

Hydrochloride salts of piperazine derivatives are widely used to optimize physicochemical properties:

Biological Activity

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine moiety : Imparts versatility in biological interactions.

- Fluorinated aniline : Enhances lipophilicity and biological activity.

The molecular formula is with a unique arrangement that influences its pharmacological properties.

The biological activity of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride primarily involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Notably, the compound has shown potential as:

- Monoamine Oxidase (MAO) Inhibitor : Inhibiting MAO-A and MAO-B can affect neurotransmitter metabolism, making it a candidate for neurodegenerative disorder treatments.

- Cyclooxygenase (COX) Inhibitor : Demonstrated anti-inflammatory properties through selective inhibition of COX enzymes.

Biological Activity Data

The following table summarizes key biological activities associated with 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| MAO-A Inhibition | IC50 = 1.57 µM | |

| MAO-B Inhibition | IC50 = 4.19 µM | |

| Anti-inflammatory (COX) | Significant inhibition observed | |

| Cytotoxicity | IC50 values ranging from 27.05 µM to 120.6 µM |

Study on Neurodegenerative Disorders

Research has indicated that derivatives of this compound selectively inhibit MAO-B, suggesting a potential role in alleviating symptoms associated with Alzheimer's disease. A study demonstrated reversible inhibition through dialysis recovery studies, reinforcing its therapeutic promise in neurodegenerative contexts.

Anti-inflammatory Efficacy

In vivo studies have shown that 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride exhibits significant anti-inflammatory effects by inhibiting COX enzymes. Comparative analyses with standard treatments like diclofenac sodium revealed superior efficacy in some cases, positioning this compound as a potential candidate for further development in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the piperazine and aniline moieties can significantly impact the biological activity of the compound. For instance:

- Substituent Variations : The presence of different functional groups on the piperazine ring alters binding affinity and selectivity towards MAO isoforms.

- Fluorination Effects : The introduction of fluorine enhances metabolic stability and potency against target enzymes.

Q & A

Q. What synthetic methodologies are commonly employed for the lab-scale preparation of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride?

Methodological Answer: The synthesis typically involves a two-step process:

Nucleophilic Aromatic Substitution : React 3-fluoro-4-nitroaniline with N-ethylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the piperazine moiety .

Nitro Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₄ with a transition metal catalyst) converts the nitro group to an amine.

Salt Formation : Treat the free base with HCl in a solvent like ethanol to precipitate the hydrochloride salt.

Optimization Tip: Use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .

Q. How is the structural identity of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride confirmed in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to verify substituent positions and salt formation .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.

- Elemental Analysis : Validate Cl⁻ content via titrimetric methods or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride?

Methodological Answer:

Q. What computational strategies are effective for predicting the biochemical interactions of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride?

Methodological Answer:

- Molecular Docking : Simulate binding affinity to target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Validate with experimental IC₅₀ values from radioligand assays .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer mechanisms at active sites to explain fluorophenyl-piperazine interactions .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability to prioritize derivatives for synthesis .

Q. How can researchers optimize solvent systems for crystallization of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride to enhance polymorph control?

Methodological Answer:

- Solvent Screening : Test binary/ternary mixtures (e.g., ethanol/water, acetone/DMSO) using high-throughput crystallization plates.

- Crystal Engineering : Analyze lattice energy landscapes via Mercury CSD software to predict stable polymorphs .

- In-Situ Monitoring : Use Raman spectroscopy or PXRD during cooling crystallization to track polymorph transitions .

Q. What advanced spectroscopic techniques are suitable for analyzing degradation products of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride under accelerated stability conditions?

Methodological Answer:

- LC-HRMS/MS : Identify oxidative degradation products (e.g., N-oxide formation) with accurate mass measurements .

- Solid-State NMR : Characterize amorphous vs. crystalline degradation phases in stressed samples .

- X-ray Photoelectron Spectroscopy (XPS) : Detect surface chemical changes (e.g., fluorine loss) in aged samples .

Methodological Resources

- Experimental Design : Use DOE principles (e.g., Box-Behnken design) for reaction optimization .

- Computational Tools : Leverage Gaussian (for DFT) and GROMACS (for MD simulations) to model interactions .

- Analytical Validation : Cross-reference spectral data with pharmacopeial standards (e.g., USP/EP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.